molecular formula C8H8Br2N2 B582135 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide CAS No. 1357946-12-3

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide

Katalognummer B582135
CAS-Nummer: 1357946-12-3
Molekulargewicht: 291.974
InChI-Schlüssel: WSCIFYCXIRSSGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Imidazoles, which are key components of this compound, have been synthesized through various methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Wissenschaftliche Forschungsanwendungen

Conversion to Potent CNS Drugs

The conversion of benzimidazoles, among other azoles, into more potent central nervous system (CNS) drugs has been explored, indicating the potential of derivatives, including 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, in synthesizing therapeutic agents for CNS disorders. This involves processes such as distillation, condensation, alkylation, and others, using a variety of reagents to achieve compounds with agonistic, antagonistic, and other activities beneficial for treating neurological disorders. The azole group common to these compounds may be responsible for their CNS effects, offering a pathway for developing new drugs targeting a broad spectrum of neurotransmitters and ion channels (S. Saganuwan, 2020).

Heterocyclic Chemistry in Drug Discovery

Research in heterocyclic chemistry, specifically focusing on benzimidazole derivatives, underscores their importance in discovering new medicines against diseases with no current remedy, such as certain cancers, and addressing the challenge of antibiotic resistance. This highlights the role of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide and similar compounds in synthesizing new therapeutic agents with antibacterial properties and potential against multiresistant pathogens (Támas Földesi, Balázs Volk, M. Milen, 2018).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazole compounds, are used as effective corrosion inhibitors due to their unique molecular structure, which includes a heterocyclic ring and a long hydrocarbon chain. These properties make them ideal for adsorption on metal surfaces, thereby preventing corrosion. This application demonstrates the industrial and practical value of heterocyclic compounds derived from imidazole and benzimidazole, suggesting potential uses for 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide in corrosion inhibition research (Nipaporn Sriplai, K. Sombatmankhong, 2023).

Zukünftige Richtungen

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features and electron-rich environment, these compounds exhibit a broad spectrum of bioactivities. Therefore, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Eigenschaften

IUPAC Name

6-(bromomethyl)-1H-benzimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCIFYCXIRSSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)NC=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide

CAS RN

1357946-12-3
Record name 5-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.